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molecular formula C22H17BrO8 B8479378 3-(2,4-Diacetoxyphenyl)-4-(bromomethyl)-7-acetoxycoumarin CAS No. 554430-09-0

3-(2,4-Diacetoxyphenyl)-4-(bromomethyl)-7-acetoxycoumarin

Cat. No. B8479378
M. Wt: 489.3 g/mol
InChI Key: GOHSNCUPDRMOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329654B2

Procedure details

A mixture of acetic acid 3-acetoxy-4-(7-acetoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl ester (0.767 g, 1.87 mmol, 1 eq), N-bromosuccinimide (0.349 g, 1.962 mmol, 1.05 eq) and benzoyl peroxide (0.035 g, 0.145 mmol) in carbon tetrachloride (30 mL) was stirred and heated to reflux under nitrogen in presence of a 100 W tungsten lamp for 20 hours. Reaction monitoring by MS and TLC showed the presence unreacted starting material, and additional N-bromosuccinimide (0.060 g, 0.34 mmol) and benzoyl peroxide (0.008 g) were added to the reaction mixture and the reaction was heated at reflux under nitrogen for an additional 2 hours. The mixture was evaporated to dryness, dissolved in hot dichloromethane and purified by column chromatography on silica gel using 3% ethyl acetate/hexane as an eluent to yield the title product as a tan crystalline solid.
Quantity
0.349 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
0.008 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([O:27][C:28](=[O:30])[CH3:29])[CH:8]=[CH:9][C:10]=1[C:11]1[C:12](=[O:26])[O:13][C:14]2[C:19]([C:20]=1[CH3:21])=[CH:18][CH:17]=[C:16]([O:22][C:23](=[O:25])[CH3:24])[CH:15]=2)(=[O:3])[CH3:2].[Br:31]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.[W]>[C:1]([O:4][C:5]1[CH:6]=[C:7]([O:27][C:28](=[O:30])[CH3:29])[CH:8]=[CH:9][C:10]=1[C:11]1[C:12](=[O:26])[O:13][C:14]2[C:19]([C:20]=1[CH2:21][Br:31])=[CH:18][CH:17]=[C:16]([O:22][C:23](=[O:25])[CH3:24])[CH:15]=2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.767 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1C=1C(OC2=CC(=CC=C2C1C)OC(C)=O)=O)OC(C)=O
Name
Quantity
0.349 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.035 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.008 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
Reaction monitoring by MS and TLC
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel using 3% ethyl acetate/hexane as an eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=CC1C=1C(OC2=CC(=CC=C2C1CBr)OC(C)=O)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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